Methyl 2-bromo-2-(3-bromophenyl)acetate
CAS No.: 163339-67-1
Cat. No.: VC8246134
Molecular Formula: C9H8Br2O2
Molecular Weight: 307.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 163339-67-1 |
---|---|
Molecular Formula | C9H8Br2O2 |
Molecular Weight | 307.97 g/mol |
IUPAC Name | methyl 2-bromo-2-(3-bromophenyl)acetate |
Standard InChI | InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,1H3 |
Standard InChI Key | HYTMFNLQELTQHW-UHFFFAOYSA-N |
SMILES | COC(=O)C(C1=CC(=CC=C1)Br)Br |
Canonical SMILES | COC(=O)C(C1=CC(=CC=C1)Br)Br |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound’s structure consists of a central acetoxy group () bonded to a carbon atom that is further substituted with two bromine atoms: one directly attached to the carbon and another at the meta position of the phenyl ring. The SMILES notation and InChI key confirm this arrangement . The presence of bromine atoms at both the alpha position of the acetate and the phenyl ring introduces significant steric and electronic effects, influencing reactivity and stability.
Spectroscopic and Analytical Data
Predicted collision cross-section (CCS) values for various adducts, such as (146.1 Ų) and (141.0 Ų), provide insights into its gas-phase behavior . These metrics are critical for mass spectrometry-based identification in complex mixtures. The compound’s purity, as specified by commercial suppliers, exceeds 98%, ensuring reliability in synthetic applications .
Synthesis and Manufacturing
Bromination Strategies
A patent describing the synthesis of methyl 2-(4-bromophenyl)-2-methylpropionate (EP2532644A1) offers a plausible route for synthesizing analogous brominated esters . The process involves brominating 2-methyl-2-phenylpropanoic acid in a water-based medium with sodium bicarbonate, followed by extraction with toluene and esterification with methanol and sulfuric acid. While this method targets a structurally similar compound, adjusting the bromine substitution pattern to the meta position could yield methyl 2-bromo-2-(3-bromophenyl)acetate.
Key Reaction Conditions:
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Bromination: Conducted at 25–35°C using 1–2 equivalents of bromine to minimize byproducts .
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Esterification: Methanol and sulfuric acid facilitate the conversion of the carboxylic acid intermediate to the methyl ester at 63–67°C .
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Purification: Distillation under reduced pressure achieves high purity (99.2% GC purity in the patent example) .
Challenges in Regioselectivity
The patent highlights the difficulty of separating brominated isomers due to similar solubility profiles . For instance, 2-(3-bromophenyl)-2-methylpropanoic acid constituted 0.72% of the product mixture in one batch, underscoring the need for precise reaction control. Esterification and subsequent distillation are effective for isolating the desired isomer, though this adds steps to the synthesis .
Physical and Chemical Properties
Thermodynamic and Solubility Profiles
While direct data for methyl 2-bromo-2-(3-bromophenyl)acetate is limited, related compounds like methyl 2-(4-bromophenyl)acetate () offer comparative insights . This analog has a density of , a boiling point of , and a flash point of . The additional bromine in the target compound likely increases molecular weight and boiling point while reducing aqueous solubility.
Stability and Decomposition
Under thermal stress, brominated acetates decompose into hazardous byproducts such as hydrogen bromide, carbon monoxide, and carbon dioxide . Storage in cool, dry environments and avoidance of strong oxidizers are recommended to prevent degradation.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Brominated aromatic esters are pivotal in synthesizing active pharmaceutical ingredients (APIs). For example, methyl 2-(4-bromophenyl)-2-methylpropionate is a precursor in antihypertensive drugs . The meta-substituted bromine in methyl 2-bromo-2-(3-bromophenyl)acetate could similarly serve in constructing molecules with tailored bioactivity.
Materials Science
Crystallographic studies of bromophenyl acetates, such as methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate, reveal intricate packing motifs influenced by halogen bonding . These findings suggest that methyl 2-bromo-2-(3-bromophenyl)acetate could stabilize non-covalent interactions in crystal engineering or polymer design.
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